molecular formula C5H8O6 B2947055 2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid CAS No. 860708-13-0

2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid

Cat. No. B2947055
CAS RN: 860708-13-0
M. Wt: 164.113
InChI Key: GBJFSZCDZHSAOP-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid is a chemical compound with the molecular formula C5H8O6 . It has a molecular weight of 164.11 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid is 1S/C5H8O6/c1-11-5(10)3(7)2(6)4(8)9/h2-3,6-7H,1H3,(H,8,9) . This indicates the specific arrangement of atoms in the molecule. The compound has 3 hydrogen bond donors and 6 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid has a molecular weight of 164.11 g/mol . It has a topological polar surface area of 104 Ų and a complexity of 164 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 164.03208797 g/mol .

Scientific Research Applications

Apoptosis Induction in Lymphoid Cells

2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid is related to compounds like 4-Methylthio-2-oxobutanoic acid, which is a direct precursor of methional. Methional has been shown to induce apoptosis in BAF3 murine lymphoid cells, suggesting potential applications in cancer research and therapy. The presence of a methylthio group on the propanal moiety is crucial for apoptosis, emphasizing the importance of molecular structure in biological activity (Quash et al., 1995).

Enantioselective Catalysis in Organic Synthesis

2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid is structurally related to compounds used in organic synthesis, like 2-(2-Methoxy-2-oxoethyl)acrylic acid. The asymmetric catalytic hydrogenation of such compounds can yield enantiomerically pure isoprenoid building blocks, crucial for natural product syntheses (Ostermeier et al., 2003).

Nonlinear Optical Applications

Compounds structurally similar to 2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid, like 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid, have been studied for their potential in semiorganic nonlinear optical (NLO) applications. Their crystalline structures, stability, and NLO efficiency make them candidates for various technological applications, such as in photonics and telecommunications (Vinoth et al., 2020).

Pharmaceutical Compound Analysis

In pharmaceutical research, analogs of 2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid are used in the development of analytical tools. For instance, haptens structurally similar to this compound have been synthesized for the analysis of pesticides like fenthion in fruit samples, highlighting its role in developing sensitive and effective detection methods for food safety (Zhang et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dihydroxy-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O6/c1-11-5(10)3(7)2(6)4(8)9/h2-3,6-7H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJFSZCDZHSAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333190
Record name 2,3-dihydroxy-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid

CAS RN

860708-13-0
Record name 2,3-dihydroxy-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxy-4-methoxy-4-oxobutanoic acid
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